molecular formula C12H6ClF3O3 B570685 5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid CAS No. 1094391-72-6

5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid

Cat. No.: B570685
CAS No.: 1094391-72-6
M. Wt: 290.622
InChI Key: IPZVHXYSTXOGNB-UHFFFAOYSA-N
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Description

5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid is an organic compound characterized by the presence of a furan ring substituted with a carboxylic acid group and a phenyl ring bearing chloro and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Phenyl Ring: The phenyl ring with chloro and trifluoromethyl substituents can be introduced via a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative of the phenyl ring with a halogenated furan derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Alcohol derivatives of the carboxylic acid group.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Trifluoromethyl-phenyl)-furan-2-carboxylic acid (4-chloro-phenyl)-amide
  • 2-(5-(2-Chloro-5-trifluoromethyl-phenyl)-furan-2-ylmethylene)-malononitrile

Uniqueness

5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups on the phenyl ring enhances its reactivity and potential for diverse applications compared to similar compounds.

Biological Activity

5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid (CAS Number: 1094391-72-6) is an organic compound characterized by a furan ring substituted with a carboxylic acid group and a phenyl ring with chloro and trifluoromethyl groups. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C12H7ClF3O3C_{12}H_7ClF_3O_3, with a molecular weight of 290.62 g/mol. Its structure includes:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Phenyl Ring : A six-membered carbon ring with substituents that enhance its biological activity.

Chemical Structure Representation

PropertyValue
IUPAC NameThis compound
Molecular FormulaC12H7ClF3O3
Molecular Weight290.62 g/mol
CAS Number1094391-72-6

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzo[b]furan have shown efficacy against various bacterial strains, suggesting potential applications for this compound in treating infections caused by resistant bacteria .

Anticancer Activity

Recent studies have explored the anticancer properties of furan derivatives, including those structurally related to this compound. For example, benzo[b]furan derivatives have demonstrated notable antiproliferative effects against cancer cell lines such as HeLa and HepG2, with IC50 values indicating strong cytotoxicity . The specific substitution pattern of the furan and phenyl rings in this compound may enhance its interaction with cellular targets involved in cancer progression.

Case Studies

  • Antitumor Activity Assessment : A study evaluated the effectiveness of various furan derivatives, including those similar to this compound, against human cancer cell lines. The results indicated that certain substitutions on the furan ring significantly increased antiproliferative activity compared to standard chemotherapeutic agents .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that the presence of trifluoromethyl and chloro groups on the phenyl ring enhances biological activity by improving solubility and bioavailability. This has implications for drug design, particularly in developing new anticancer agents .

Research Findings Summary

The biological activity of this compound can be summarized as follows:

Biological ActivityObservations
AntimicrobialPotential effectiveness against resistant strains; requires further investigation.
AnticancerNotable cytotoxicity against various cancer cell lines; IC50 values suggest strong potential for drug development.

Properties

IUPAC Name

5-[4-chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3O3/c13-6-1-2-7(8(5-6)12(14,15)16)9-3-4-10(19-9)11(17)18/h1-5H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZVHXYSTXOGNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)C2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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